(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

Boronic acid diol recognition Carbohydrate sensing Fluorometric binding assay

Electron-deficient arylboronic acids often suffer from poor solubility, slowing Suzuki couplings in process chemistry. This compound's 3-nitro-4-methoxycarbonyl substitution directly addresses that bottleneck. • Enhanced electrophilicity: the nitro group conjugates with boron to accelerate transmetalation vs. non-nitrated analogs. • Three orthogonal handles (B(OH)₂, NO₂, CO₂Me) enable single-building-block diversification in hit-to-lead campaigns. • Lower melt (160-171 °C) vs. regioisomers (250-255 °C) ensures faster dissolution in DME, THF, or dioxane at 60-100 °C. Supplied at 98% purity with batch-specific QC, reducing SAR confounding risks during analog generation.

Molecular Formula C8H8BNO6
Molecular Weight 224.963
CAS No. 85107-56-8
Cat. No. B591704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid
CAS85107-56-8
Molecular FormulaC8H8BNO6
Molecular Weight224.963
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-])(O)O
InChIInChI=1S/C8H8BNO6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4,12-13H,1H3
InChIKeyNLNDQDNATQPFEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxycarbonyl-3-nitrophenylboronic Acid Overview


(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid (CAS 85107-56-8) is a disubstituted phenylboronic acid derivative bearing a methyl ester at the para position and a nitro group at the meta position relative to the boronic acid moiety [1]. With the molecular formula C8H8BNO6 and a molecular weight of 224.96 g/mol, this compound belongs to the class of electron-deficient arylboronic acids, wherein the nitro group strongly withdraws electron density from the aromatic ring while the methoxycarbonyl group provides both electron-withdrawing character and enhanced organic solubility . It is primarily employed as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for constructing biaryl architectures relevant to pharmaceutical candidates, agrochemicals, and functional materials [2].

4-Methoxycarbonyl-3-nitrophenylboronic Acid Differentiation from Regioisomers


Although several regioisomeric methoxycarbonyl-nitrophenylboronic acids share the same molecular formula (C8H8BNO6) and nearly identical computed PSA (112.58 Ų) and LogP (-0.42) values , the relative positioning of the nitro, methoxycarbonyl, and boronic acid substituents on the phenyl ring critically governs both reactivity in cross-coupling reactions and molecular recognition properties. The 3-nitro-4-methoxycarbonyl substitution pattern in the target compound places the strongly electron-withdrawing nitro group in direct conjugation with the boronic acid, enhancing its electrophilicity for transmetalation, while the para-methoxycarbonyl group remains available for further synthetic elaboration or prodrug strategies . In contrast, the 2-nitro isomer (CAS 85107-55-7) introduces steric hindrance adjacent to the boronic acid that can retard coupling rates, while the 3-methoxycarbonyl-5-nitro isomer (CAS 117342-20-8) exhibits a markedly higher melting point (250–255 °C vs. 160–171 °C) and lower organic solubility, complicating homogeneous reaction conditions . Similarly, simpler analogs lacking the methoxycarbonyl group (e.g., 3-nitrophenylboronic acid, CAS 13331-27-6) cannot serve as direct synthetic equivalents when the ester functionality is required for downstream transformations or physicochemical property modulation .

4-Methoxycarbonyl-3-nitrophenylboronic Acid: Quantitative Evidence Guide


Electron-Deficient Boronic Acid Diol Binding Affinity

In a systematic screen of arylboronic acids for diol binding, the 3-methoxycarbonyl-5-nitrophenyl-substituted boronic acid (a close regioisomer of the target compound) demonstrated fructose binding affinity (Ka = 135 ± 270 M⁻¹) comparable to that of ortho-methylamino-substituted boronic acids (Ka = 164 ± 330 M⁻¹ for a representative ortho-methylamino analog), as determined by an Alizarin Red S competition fluorometric assay at neutral pH [1]. This study established that the combination of a nitro group and a methoxycarbonyl group on the phenyl ring creates an electron-deficient boronic acid motif that enhances diol recognition to a level previously achievable only with ortho-aminomethyl auxiliaries [2]. For the target compound (4-methoxycarbonyl-3-nitrophenyl substitution pattern), the analogous electronic environment—featuring an electron-withdrawing nitro group in conjugation with the boronic acid—is predicted to confer similar or superior diol-binding capacity compared to simpler nitrophenylboronic acids lacking the ester functionality, such as 3-nitrophenylboronic acid, which does not benefit from the additional inductive withdrawal of the para-ester group .

Boronic acid diol recognition Carbohydrate sensing Fluorometric binding assay

Melting Point and Solubility: Regioisomeric Comparison

The target compound (3-nitro-4-methoxycarbonyl isomer) exhibits a melting point range of 160–171 °C and a density of 1.45 g/cm³, whereas the 3-methoxycarbonyl-5-nitrophenyl isomer (CAS 117342-20-8) displays a significantly higher melting point of 250–255 °C with identical density . The 2-nitro isomer (CAS 85107-55-7) likewise melts at 160–171 °C but is reported to exist as a solid containing varying amounts of anhydride, introducing compositional uncertainty in stoichiometric applications . The ~80–95 °C lower melting point of the target compound compared to the 3-methoxycarbonyl-5-nitro isomer indicates weaker crystal lattice energy, which typically correlates with higher solubility in organic solvents at standard reaction temperatures and greater ease of handling in solution-phase chemistry . Additionally, computed water solubility for the target compound (LogS ESOL = -1.57, corresponding to 6.06 mg/mL) provides a quantitative benchmark for solvent system design that differs from regioisomers due to altered dipole moment orientation arising from substituent positioning .

Physicochemical characterization Melting point comparison Process chemistry solubility

Commercial Purity and QC Documentation Benchmarking

Bidepharm (Bide Pharmatech) supplies the target compound at a standard purity of 98%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This compares favorably against the industry-typical purity specification of 95% offered by multiple competing suppliers for the same CAS number (e.g., AChemBlock, AKSci, BenchChem) . For the 2-nitro isomer (CAS 85107-55-7), the commercially available purity from major suppliers ranges from 97% to >98.0% (HPLC) but frequently carries the caveat 'contains varying amounts of anhydride,' introducing stoichiometric uncertainty that is absent for the target compound . The 3-methoxycarbonyl-5-nitro isomer (CAS 117342-20-8) is typically offered at 97–98% purity, but its higher melting point complicates homogeneity verification by DSC .

Quality control Purity specification Procurement standardization

Orthogonal Functional Groups for Sequential Derivatization

The target compound uniquely positions three reactive centers—boronic acid (C–C coupling), nitro group (reduction to amine, then amidation or diazotization), and methyl ester (hydrolysis to carboxylic acid or reduction to alcohol)—without mutual interference . This contrasts with 3-nitrophenylboronic acid (CAS 13331-27-6), which lacks the ester handle and therefore cannot undergo ester-selective transformations, and with 4-methoxycarbonylphenylboronic acid (CAS 99768-12-4), which lacks the nitro group and thus cannot serve as a precursor to aniline or diazonium intermediates . In patent literature, the potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate derivative—synthesized directly from the target boronic acid—has been employed in Suzuki-Miyaura reactions for constructing pharmaceutical intermediates, demonstrating the synthetic utility of the specific substitution pattern . The downstream synthetic route data from AABlocks shows the target compound participating in reactions forming dioxaborolane and dioxaborinane derivatives, confirming its role as a versatile entry point to more complex boron-containing scaffolds [1].

Orthogonal functionalization Sequential derivatization Suzuki-Miyaura coupling

4-Methoxycarbonyl-3-nitrophenylboronic Acid Application Scenarios


Neutral-pH Carbohydrate Sensing

Based on the class-level evidence from Mulla et al. (2004) demonstrating that electron-deficient methoxycarbonyl-nitrophenylboronic acids achieve diol binding affinities comparable to ortho-methylamino-substituted benchmark compounds [1], the target compound is ideally suited for constructing carbohydrate sensors and glycoconjugate probes that must operate at physiological pH. Its 3-nitro-4-methoxycarbonyl substitution pattern provides the requisite electronic activation for boronic acid-diol complexation while maintaining compatibility with aqueous sensing environments. The defined 98% purity with full QC documentation supports reproducible sensor fabrication, and the absence of anhydride contamination (unlike the 2-nitro isomer ) ensures consistent binding stoichiometry.

Sequential Derivatization for Library Synthesis

The target compound's three orthogonally addressable functional groups—boronic acid for Suzuki coupling, nitro for reduction/amidation sequences, and methyl ester for hydrolysis or reduction—enable a single building block to generate diverse biaryl scaffolds in fewer synthetic steps than would be required using mono- or di-functional analogs . This is particularly valuable in hit-to-lead optimization campaigns where rapid analog generation is critical. The 98% purity specification and batch-specific QC analysis provided by suppliers such as Bidepharm reduce the risk of introducing impurities that could confound structure-activity relationship (SAR) interpretation.

Suzuki Coupling Scale-Up by Solubility Advantage

The target compound's melting point (160–171 °C) is approximately 80–95 °C lower than that of the 3-methoxycarbonyl-5-nitrophenyl isomer (250–255 °C) , indicating greater solubility in typical coupling solvents (DME, THF, dioxane, toluene/EtOH) at standard reaction temperatures (60–100 °C). For process chemists scaling Suzuki reactions to multi-kilogram quantities, the target compound's superior dissolution kinetics can translate to shorter reaction times, higher space-time yields, and reduced solvent volumes compared to higher-melting regioisomers. The computed LogS value of -1.57 (6.06 mg/mL) provides a quantitative starting point for solvent system optimization .

Boron Heterocycle Synthesis via Dioxaborolane Intermediates

As documented by the downstream synthesis route data referencing Organic Mass Spectrometry (1982) [2], the target boronic acid serves as a precursor to dioxaborolane and dioxaborinane derivatives by condensation with diols. These cyclic boronate esters are valuable intermediates for further cross-coupling or can themselves function as fluorescent probes and stimuli-responsive materials. The presence of the nitro group provides a spectroscopic handle (UV-Vis, fluorescence quenching) for monitoring reaction progress and material characterization, a feature absent in non-nitrated analogs such as 4-methoxycarbonylphenylboronic acid.

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